4-Methyl-3-(prop-2-en-1-yl)benzoic acid
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Overview
Description
4-Methyl-3-(prop-2-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a benzene ring substituted with a methyl group, a prop-2-en-1-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(prop-2-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methylbenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methyl-3-(prop-2-en-1-yl)benzene-1,2-dicarboxylic acid.
Reduction: Formation of 4-methyl-3-(prop-2-en-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-3-(prop-2-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(prop-2-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The prop-2-en-1-yl group may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure with a hydroxyl group instead of a methyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group.
Uniqueness: 4-Methyl-3-(prop-2-en-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a prop-2-en-1-yl group on the benzene ring allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H12O2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methyl-3-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O2/c1-3-4-9-7-10(11(12)13)6-5-8(9)2/h3,5-7H,1,4H2,2H3,(H,12,13) |
InChI Key |
RCOAZCHMBPYCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CC=C |
Origin of Product |
United States |
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